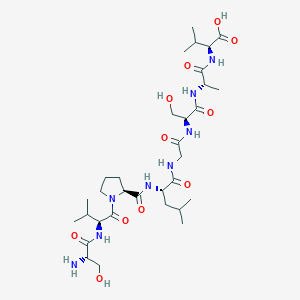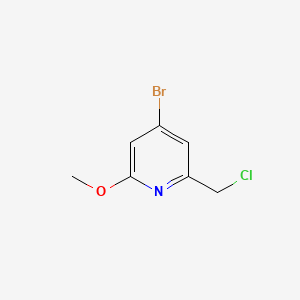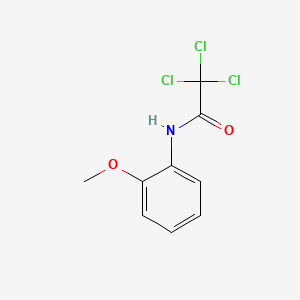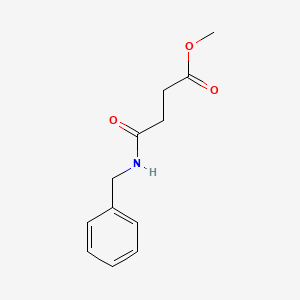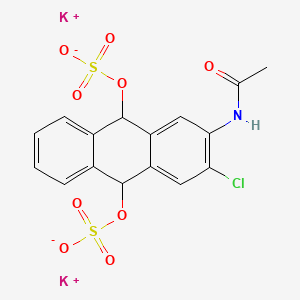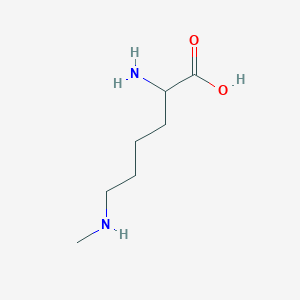![molecular formula C36H29NO5 B14164996 2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217649-26-7](/img/structure/B14164996.png)
2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions
Core Spiro Structure Formation: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the spiro core. This can be achieved using catalysts such as palladium or nickel in the presence of ligands.
Functional Group Introduction: Subsequent steps involve the introduction of the benzoyl and dimethoxyphenyl groups. This can be done through Friedel-Crafts acylation and etherification reactions, respectively.
Final Modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.
Aplicaciones Científicas De Investigación
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparación Con Compuestos Similares
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can be compared with similar spiro compounds such as:
Spiro[cyclopropane-1,2’-indene]: This compound has a simpler structure but shares the spiro core.
Spiro[indoline-3,2’-pyrrolidine]: Another spiro compound with potential medicinal applications.
Spiro[fluorene-9,9’-xanthene]: Known for its applications in material science, particularly in organic electronics.
Propiedades
Número CAS |
1217649-26-7 |
|---|---|
Fórmula molecular |
C36H29NO5 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
1-benzoyl-2-(2,5-dimethoxyphenyl)-7-methylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C36H29NO5/c1-21-13-16-28-23(19-21)14-18-30-36(34(39)25-11-7-8-12-26(25)35(36)40)31(27-20-24(41-2)15-17-29(27)42-3)32(37(28)30)33(38)22-9-5-4-6-10-22/h4-20,30-32H,1-3H3 |
Clave InChI |
MWWZEEPKRJMQBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(C=C2)C4(C(C3C(=O)C5=CC=CC=C5)C6=C(C=CC(=C6)OC)OC)C(=O)C7=CC=CC=C7C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


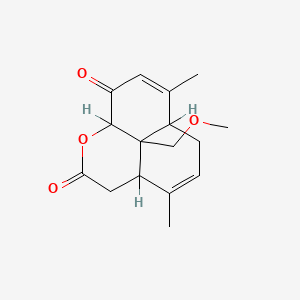

![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
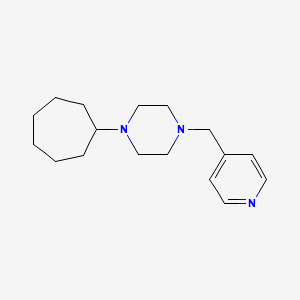
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
